N-Chloroacetyl-D-phenylalanine
CAS No.: 137503-97-0
Cat. No.: VC21540281
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137503-97-0 |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1 |
| Standard InChI Key | FUHGSOAURCZWCC-SECBINFHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl |
Introduction
Chemical Structure and Properties
N-Chloroacetyl-D-phenylalanine is characterized by a chloroacetyl group attached to the amino nitrogen of D-phenylalanine. It has the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . The compound is also known by several synonyms, including ClAc-D-Phe-OH and 2-(2-chloroacetamido)-3-phenylpropanoic acid . Its IUPAC name is 2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid .
Physicochemical Properties
N-Chloroacetyl-D-phenylalanine exhibits specific physicochemical properties that are important for its applications and handling. These properties are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molar Mass | 241.67 g/mol |
| Density | 1.312 g/cm³ |
| Melting Point | 127 °C |
| Boiling Point | 482.2°C at 760 mmHg |
| Flash Point | 245.4°C |
| Appearance | Powder to crystal |
| Color | White to Light yellow to Light orange |
| Refractive Index | 1.561 |
| Solubility | Almost transparent in Methanol |
| Vapor Pressure | 4.16E-10 mmHg at 25°C |
| Storage Condition | −20°C |
Table 1: Physicochemical properties of N-Chloroacetyl-D-phenylalanine
The conjugate base of N-Chloroacetyl-D-phenylalanine is N-chloroacetyl-D-phenylalaninate (C11H11ClNO3-), which is the predominant species present at pH 7.3 .
Structural Characteristics
N-Chloroacetyl-D-phenylalanine features several key structural elements:
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A D-configured alpha carbon, which gives the molecule its specific stereochemistry
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A phenyl group attached to the beta carbon, contributing to the hydrophobic properties
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A chloroacetyl group attached to the alpha amino group, providing reactive functionality
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A carboxylic acid group that can participate in hydrogen bonding and acid-base chemistry
Acid-Base Properties
At physiological pH (approximately 7.4), N-Chloroacetyl-D-phenylalanine exists predominantly in its deprotonated form as N-chloroacetyl-D-phenylalaninate . This ionic character influences its solubility in various solvents and its interactions with proteins and other biomolecules.
The carboxylic acid group of N-Chloroacetyl-D-phenylalanine can undergo deprotonation to form its conjugate base. This acid-base behavior is important for understanding the compound's behavior in different pH environments and its potential interactions with cellular components.
Table 2: Acid-Base Properties
| Property | Description |
|---|---|
| Conjugate Base | N-chloroacetyl-D-phenylalaninate (C11H11ClNO3-) |
| Predominant Form at pH 7.3 | Deprotonated (conjugate base) |
| Acid Group | Carboxylic acid (-COOH) |
Applications in Research and Biotechnology
Genetic Code Expansion
N-Chloroacetyl-D-phenylalanine and similar N-terminal chloroacetyl derivatives have applications in the field of genetic code expansion and reprogramming . The chloroacetyl group provides a reactive handle that can be utilized for synthesizing modified peptides and proteins with non-canonical amino acids. This approach has been valuable for the development of highly N-alkylated polycyclic peptidomimetics .
In the context of genetic code expansion, non-canonical amino acids like modified phenylalanine derivatives can be incorporated into peptide chains using engineered translational machinery . This process involves:
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Aminoacylation: Charging the modified amino acid onto a tRNA
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Recruitment to the ribosome: Binding of the aminoacyl-tRNA to elongation factors
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Peptidyltransfer: Incorporation of the non-canonical amino acid into the growing peptide chain
Protein Modification and Bioconjugation
The chloroacetyl group in N-Chloroacetyl-D-phenylalanine serves as an electrophilic site that can react with nucleophiles, particularly thiols. This reactivity makes it useful for site-specific protein modifications and bioconjugation strategies. The compound can be used to:
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Create covalent modifications at specific sites in proteins
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Introduce bioorthogonal functional groups for subsequent reactions
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Generate peptide-based probes and sensors
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Develop cross-linking agents for studying protein-protein interactions
Stereochemical Significance
The D-configuration of N-Chloroacetyl-D-phenylalanine has important implications for its biological interactions. While natural systems predominantly use L-amino acids, D-amino acids and their derivatives exhibit distinct properties:
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Increased resistance to proteolytic degradation by common peptidases
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Altered binding affinities to protein targets
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Different conformational preferences in solution
Research with related D-phenylalanine derivatives has shown significant enantioselectivity in protein binding. For example, certain pyrenyl derivatives of D-phenylalanine (Py-d-Phe) bind to bovine serum albumin with approximately 100 times lower affinity than their L-counterparts . Additionally, these enantiomers exhibit contrasting spectral changes when bound to proteins, with the D-isomer showing hyperchromism while the L-isomer displays hypochromism .
Comparison with Related Compounds
| Compound | Configuration | CAS Number | Key Characteristics |
|---|---|---|---|
| N-Chloroacetyl-D-phenylalanine | D-configuration | - | Pure D-enantiomer, specific protein binding properties |
| N-Chloroacetyl-L-phenylalanine | L-configuration | - | Pure L-enantiomer, better recognized by natural enzymes |
| N-Chloroacetyl-DL-phenylalanine | Racemic mixture | 7765-11-9 | Equal mixture of D and L forms |
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